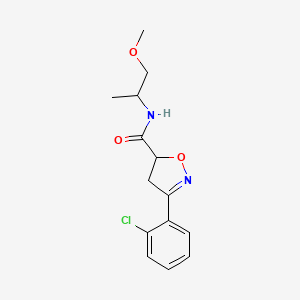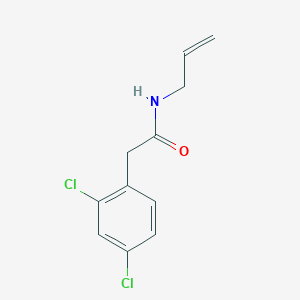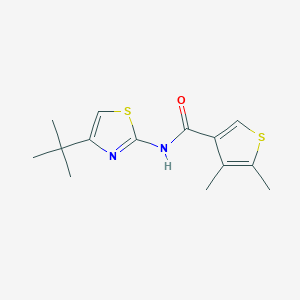
4-(1-naphthyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-(1-naphthyl)-5-propyl-4H-1,2,4-triazole-3-thiol, also known as NAPT, is a chemical compound that belongs to the family of thiosemicarbazones. NAPT has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
4-(1-naphthyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anticancer, antiviral, and antifungal activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yield. In material science, this compound has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and electronics.
Mecanismo De Acción
The mechanism of action of 4-(1-naphthyl)-5-propyl-4H-1,2,4-triazole-3-thiol varies depending on its application. In cancer cells, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This results in the inhibition of cell proliferation and induces apoptosis. In viruses, this compound has been shown to inhibit the replication of RNA viruses by interfering with the viral RNA polymerase. In plants, this compound has been shown to enhance the activity of antioxidant enzymes, which protects the plants from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis. In viruses, this compound inhibits viral replication and reduces viral load. In plants, this compound enhances plant growth and improves crop yield by promoting root development and enhancing photosynthesis. This compound has also been shown to exhibit antioxidant and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(1-naphthyl)-5-propyl-4H-1,2,4-triazole-3-thiol is its broad spectrum of activity, which makes it a promising candidate for the development of new drugs and agrochemicals. This compound is also relatively easy to synthesize and has low toxicity. However, one of the limitations of this compound is its poor solubility in water, which can limit its bioavailability and efficacy. This compound also exhibits instability under certain conditions, which can affect its activity and potency.
Direcciones Futuras
There are several future directions for the research on 4-(1-naphthyl)-5-propyl-4H-1,2,4-triazole-3-thiol. One of the potential applications of this compound is in the development of new anticancer drugs. Further studies are needed to determine the optimal dosage and administration route of this compound for cancer treatment. This compound also has potential applications in the treatment of viral infections, such as COVID-19. Future studies should focus on the development of this compound-based antiviral drugs. In agriculture, this compound has the potential to improve crop yield and reduce the use of chemical fertilizers. Future studies should investigate the optimal application methods and dosage of this compound for different crops. Finally, the development of new metal complexes based on this compound ligands has potential applications in catalysis and electronics. Future studies should focus on the synthesis and characterization of new metal complexes based on this compound ligands.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in medicine, agriculture, and material science. The synthesis method of this compound involves the reaction of 1-naphthyl hydrazine with 4-propyl-5-mercapto-1,2,4-triazole. This compound has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of this compound and to develop new applications based on this promising compound.
Propiedades
IUPAC Name |
4-naphthalen-1-yl-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-2-6-14-16-17-15(19)18(14)13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVHILDDTDJRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4727255.png)

![N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide](/img/structure/B4727265.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-4-(2-naphthyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4727269.png)
![4-{[1-(4-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4727275.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4727285.png)
![4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B4727292.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4727299.png)

![5-({[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4727305.png)
![3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine dihydrochloride](/img/structure/B4727312.png)

